4-[(5-{[4-(3-Chlorophenyl)-3-oxopiperazin-1-YL]methyl}-1H-imidazol-1-YL)methyl]benzonitrile
Overview
Description
“4-[(5-{[4-(3-Chlorophenyl)-3-oxopiperazin-1-YL]methyl}-1H-imidazol-1-YL)methyl]benzonitrile”, also known as L-778123, is a member of the class of imidazoles . It is a dual inhibitor of FPTase and GGPTase-I, which are enzymes that catalyze prenylation of oncoprotein KRAS, a prerequisite step in the activation of KRAS in the signal transduction pathway of apoptosis . It has a role as an EC 2.5.1.58 (protein farnesyltransferase) inhibitor, an EC 2.5.1.59 (protein geranylgeranyltransferase type I) inhibitor, and an antineoplastic agent .
Molecular Structure Analysis
The molecular formula of this compound is C22H20ClN5O . It contains a piperazinone, a member of imidazoles, a tertiary amino compound, and a nitrile . The structure was solved by direct methods and refined by full-matrix least-squares techniques .Physical And Chemical Properties Analysis
The molecular weight of this compound is 405.9 g/mol . It has a XLogP3-AA of 2.5, indicating its lipophilicity . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .Scientific Research Applications
Synthesis and Antimalarial Activity
4-Acylhydrazone-5-pyrazolones and their Zinc(II) metal complexes, including compounds similar to the requested chemical, have been synthesized and characterized for their potential antimalarial activity. This research highlights the synthesis, characterization, and evaluation of these compounds' in vitro antimalarial effects (Shaikh et al., 2021).
Synthesis and Enzyme Inhibition
Compounds derived from similar chemical structures have been synthesized and investigated for their lipase and α-glucosidase inhibition properties. These compounds have shown significant anti-lipase and anti-α-glucosidase activities, suggesting potential applications in metabolic disorders (Bekircan et al., 2015).
Anticancer and Antimicrobial Properties
Novel biologically potent heterocyclic compounds, incorporating structures akin to the requested chemical, have been developed and tested for their anticancer and antimicrobial activities. This research involves the synthesis of these compounds and their evaluation against cancer cell lines and pathogenic microbial strains (Katariya et al., 2021).
Corrosion Inhibition
Research involving 1,3,4-oxadiazole derivatives, related to the requested compound, has shown that these substances can act as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial settings where corrosion prevention is crucial (Ammal et al., 2018).
Antioxidant Activities
Compounds structurally similar to the requested chemical have been synthesized and evaluated for their antioxidant properties. These compounds have been tested in vitro for their ability to inhibit lipid peroxidation and interact with free radicals, indicating potential applications as antioxidants (Alp et al., 2015).
Central Nervous System Activity
Research has been conducted on compounds including1-aryl-2-thiomethylene benzimidazol-2-yl-4-(phenyl/p-chlorophenyl)-imidazoles, similar in structure to the requested chemical, assessing their central nervous system (CNS) activity. These compounds have demonstrated sedative properties and CNS depressant action, indicating potential applications in neurological or psychiatric therapies (Letters in Applied NanoBioScience, 2022).
properties
IUPAC Name |
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18/h1-7,10,12,16H,8-9,13-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUGFGAVPBYSHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031253 | |
Record name | L-778123 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-{[4-(3-Chlorophenyl)-3-oxopiperazin-1-YL]methyl}-1H-imidazol-1-YL)methyl]benzonitrile | |
CAS RN |
183499-57-2 | |
Record name | L-778123 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183499572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-778123 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07227 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-778123 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-778123 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31ZXM8ZKQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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